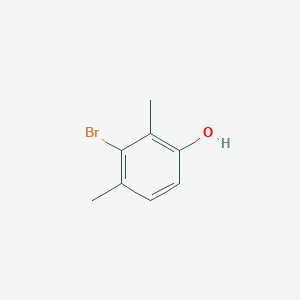

3-Bromo-2,4-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFXFBQNZCNFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74571-81-6 | |

| Record name | 3-bromo-2,4-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Bromo 2,4 Dimethylphenol

Regioselective Bromination of 2,4-Dimethylphenol (B51704)

The direct bromination of 2,4-dimethylphenol is a primary route for synthesizing its brominated derivatives. The key challenge lies in controlling the position of bromination on the aromatic ring. The hydroxyl group and the two methyl groups are all activating, ortho-para directing substituents. The positions ortho and para to the powerful hydroxyl activator (positions 6 and 3/5) are highly activated. The initial bromination of 2,4-dimethylphenol typically yields 6-bromo-2,4-dimethylphenol as the major product rsc.org. Achieving substitution at the 3-position requires careful selection of reagents and optimization of reaction conditions to overcome the inherent directing effects of the substituents.

Utilization of Brominating Agents (e.g., Br₂, N-Bromosuccinimide)

Bromine (Br₂): Elemental bromine is a traditional and potent reagent for the electrophilic bromination of aromatic compounds. bibliomed.org However, its high reactivity can lead to a lack of selectivity and the formation of polybrominated byproducts, particularly with highly activated substrates like phenols. bibliomed.orgmdpi.com The reaction of 2,4-dimethylphenol with bromine first yields 6-bromo-2,4-dimethylphenol. rsc.org Further bromination can lead to a variety of products, including dibrominated phenols and dienones, depending on the reaction conditions. rsc.org

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, valued for its ability to provide a low, steady concentration of electrophilic bromine, which often enhances regioselectivity. sci-hub.seresearchgate.net It is considered a milder and more selective brominating agent. researchgate.net The use of NBS in a suitable solvent system is a common strategy to achieve controlled monobromination of activated aromatic rings. researchgate.net For instance, a method utilizing NBS in acetonitrile (B52724) has been shown to be effective for the regioselective bromination of a wide range of activated arenes, including various substituted phenols. researchgate.net This system often favors monobromination because the first bromine atom deactivates the ring towards further substitution. researchgate.net

Influence of Reaction Conditions on Selectivity (e.g., Solvent Polarity, Temperature)

Reaction conditions play a critical role in directing the outcome of the bromination of 2,4-dimethylphenol. The choice of solvent, temperature, and catalyst can significantly influence the ratio of isomeric products.

Solvent Polarity: Acetic acid is a common solvent for the bromination of phenols. semanticscholar.org The use of acetonitrile as a solvent for NBS brominations has been reported to provide clean and regioselective reactions for many activated arenes. researchgate.net The solubility of reagents and the stabilization of intermediates are key roles played by the solvent. For example, in some oxidative bromination systems using bromide salts, a mixture of acetic acid and water was found to increase the reaction rate and yield, possibly by improving the solubility of the bromide salt. semanticscholar.org

Temperature: Temperature control is crucial for managing selectivity. Lower temperatures generally favor the kinetic product and can help prevent over-bromination and side reactions. Many selective bromination procedures are initiated at 0 °C before being allowed to warm to room temperature. researchgate.net In one optimized protocol for the monobromination of phenols, 35 °C was determined to be the optimal temperature, as higher temperatures did not improve the yield. semanticscholar.org

The following table summarizes research findings on the impact of reaction conditions on the bromination of phenol (B47542) derivatives, which are analogous to 2,4-dimethylphenol.

| Substrate | Brominating System | Solvent | Temperature (°C) | Key Finding | Citation |

|---|---|---|---|---|---|

| 4-Methylphenol | KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 35 | Optimal temperature for mono-bromination; higher temperatures offered no benefit. | semanticscholar.org |

| 3,5-Dimethylanisole | NBS | Acetonitrile | 0 to RT | Reaction completed in 20 minutes, demonstrating fast conversion in this solvent. | researchgate.net |

| Phenols | γ-PBC | CH₃CN vs. CH₃COOH | 90 (Reflux) | Switching solvent from acetic acid to acetonitrile improved yields by ~30-33% and reduced reaction times. | orientjchem.org |

| Phenol | NBS / MCM-41-SO₃H | None (Ball-milling) | Room Temp | High regioselectivity and yield (96% for 4-bromophenol) achieved in 1 minute without solvent. | thieme-connect.comresearchgate.net |

Alternative Synthetic Pathways for 3-Bromo-2,4-dimethylphenol and Related Structures

Given the challenges in controlling the regioselectivity of direct bromination, researchers have investigated alternative synthetic strategies. These include the development of novel brominating systems and multi-step synthetic sequences starting from different precursors.

Investigation of Electrophilic Bromination using Novel Reagents

To improve yields and selectivity, a variety of novel brominating agents and catalytic systems have been developed. These modern reagents often operate under milder conditions and offer greater control over the reaction.

I(III)-based Reagents : A system using PIDA (diacetoxyiodobenzene) and AlBr₃ generates a highly reactive I(III)-based brominating species, PhIOAcBr. nih.govresearchgate.net This method has proven effective for the mild and efficient bromination of various phenols and phenol-ethers. nih.govresearchgate.netrsc.org For example, it successfully brominated sterically hindered substrates like 2,6-dimethylphenol (B121312), yielding the para-brominated product in 57% yield. researchgate.netrsc.org

Oxidative Bromination Systems : Systems that generate the electrophilic bromine species in situ from a bromide salt are common. One such method uses potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the oxidant in an acetic acid/water medium. mdpi.comsemanticscholar.org This approach allows for the slow release of the brominating reagent, which helps prevent over-bromination and favors the formation of monobrominated products with high regioselectivity for the para position in many phenols. mdpi.comsemanticscholar.org

Lanthanide Catalysts : Lanthanum(III) nitrate (B79036) hexahydrate has been reported as an efficient catalyst for the regioselective bromination of anilines and phenols using elemental bromine in acetonitrile. bibliomed.org The catalyst significantly reduces reaction times and enhances yields of monobrominated products. bibliomed.org

The table below presents findings from studies using novel reagents on substrates structurally related to 2,4-dimethylphenol.

| Substrate | Reagent/System | Yield (%) | Product | Citation |

|---|---|---|---|---|

| 2,6-Dimethylphenol | PIDA / AlBr₃ | 57 | 4-Bromo-2,6-dimethylphenol (B182379) | researchgate.netrsc.org |

| 3,4-Dimethylphenol (B119073) | PIDA / AlBr₃ | 30 | 6-Bromo-3,4-dimethylphenol | researchgate.netrsc.org |

| 2,6-Dimethylphenol | KBr / ZnAl–BrO₃⁻–LDHs | 78 | 4-Bromo-2,6-dimethylphenol | mdpi.com |

| 3,5-Dimethylphenol (B42653) | KBr / ZnAl–BrO₃⁻–LDHs | 85 | 4-Bromo-3,5-dimethylphenol | mdpi.com |

Derivatization from Brominated Alkylbenzenes via Hydrolysis

An alternative, multi-step approach involves introducing the bromine and hydroxyl groups in separate stages. One potential pathway starts with a substituted aniline. For example, 3-bromo-4-aminotoluene can be prepared by the bromination of p-acetotoluide, followed by the hydrolysis of the acetamino group. orgsyn.org While not directly yielding the phenol, the resulting aminotoluene could theoretically be converted to the corresponding phenol via diazotization followed by hydrolysis. This method offers an alternative way to control the substitution pattern by leveraging the directing effects of an amino or acetamido group before its conversion to a hydroxyl group.

Another theoretical pathway could involve the direct hydrolysis of a brominated alkylbenzene, though this is generally less common for phenol synthesis. A more feasible route related to this concept is the Williamson ether synthesis, where a phenoxide reacts with a dibromoalkane, followed by subsequent reactions. For example, 3,4-dimethylphenol can be reacted with 1,2-dibromoethane (B42909) to form 2-bromoethyl 3,4-dimethylphenyl ether, demonstrating a method to build complexity from a simpler phenol.

Industrial Synthesis Considerations and Process Development

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.

Research into the halogenation of other commercially important phenols, such as the chlorination of cresols and xylenols, provides valuable insights applicable to the bromination of 2,4-dimethylphenol. mdpi.comresearchgate.net Process development often focuses on:

Catalyst Selection and Optimization : The use of selective and reusable catalysts is paramount. For example, in the para-selective chlorination of phenols, various sulfur-containing catalysts were developed and tested, leading to a commercial process for 4-chloro-3,5-dimethylphenol. researchgate.net Similar principles could be applied to find a robust catalytic system for producing this compound.

Reagent Stoichiometry : Minimizing the excess of hazardous or expensive reagents like bromine is crucial. Industrial processes aim to use near-stoichiometric amounts of reagents to reduce waste and cost. researchgate.net

Solvent Minimization : Performing reactions in the absence of a solvent or in a recyclable solvent is highly desirable. Solvent-free methods, such as ball-milling, have shown high efficiency and selectivity at the lab scale and represent a green chemistry approach that could be explored for industrial application. thieme-connect.comresearchgate.net

Process Amenability to Scale-Up : Laboratory procedures must be robust and reproducible on a larger scale. The NBS/acetonitrile bromination method has been noted for its amenability to scale-up, having been performed at a 200g scale without loss of yield or purity, indicating its potential for process development. researchgate.net

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, typically achieved through the electrophilic bromination of 2,4-dimethylphenol, yields a crude product that contains unreacted starting materials, isomeric byproducts, and other impurities. To obtain research-grade material with high purity, rigorous purification and isolation techniques are essential. The primary methods employed for this purpose are recrystallization and chromatographic separation.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. libretexts.orgyoutube.commt.comebsco.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent for the recrystallization of this compound should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.

For this compound, mixed solvent systems, particularly ethanol (B145695)/water mixtures, have been found to be effective. The process generally involves dissolving the crude solid in a minimal amount of hot ethanol to ensure complete dissolution. Subsequently, water is added dropwise to the hot solution until a persistent turbidity is observed, indicating the point of saturation. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the purified crystals. The resulting crystals are collected by vacuum filtration, washed with a cold ethanol/water mixture to remove any residual soluble impurities, and then dried under vacuum.

The efficiency of recrystallization is dependent on several factors, including the choice of solvent, the rate of cooling, and the prevention of premature crystallization. A slow cooling rate is crucial for the formation of large, well-defined crystals, which are typically of higher purity as they are less likely to occlude impurities from the mother liquor.

Table 1: Recrystallization Protocol for this compound

| Parameter | Condition/Value |

| Solvent System | Ethanol/Water |

| Dissolution Temperature | Boiling point of ethanol |

| Procedure | 1. Dissolve crude product in minimum hot ethanol. 2. Add water dropwise until persistent cloudiness appears. 3. Allow to cool to room temperature. 4. Cool in an ice bath for complete crystallization. |

| Isolation | Vacuum filtration |

| Washing | Cold ethanol/water mixture |

| Drying | Under vacuum |

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. epa.govrsc.org For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity.

Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture on a larger scale. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and ability to separate phenolic compounds. rsc.orgrsc.org The mobile phase, or eluent, is typically a non-polar solvent system, with the polarity gradually increased to elute the compounds from the column.

A common eluent system for the purification of brominated phenols is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The crude product is first dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The elution process starts with a low polarity solvent mixture (e.g., high hexane content), which is gradually increased in polarity by adding more ethyl acetate. This gradient elution allows for the separation of less polar impurities first, followed by the desired this compound. The fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 2: Column Chromatography Parameters for this compound Purification

| Parameter | Specification |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |

| Elution Gradient | Typically starting from 99:1 to 80:20 (Hexane:Ethyl Acetate) |

| Loading Technique | Dry loading with silica gel |

| Monitoring | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an analytical and preparative technique that offers high resolution and efficiency in separating complex mixtures. shimadzu.comufba.brmdpi.comresearchgate.net For the analysis and purification of this compound, reverse-phase HPLC is the method of choice. In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, is used with a polar mobile phase.

A typical mobile phase for the separation of phenolic compounds consists of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape and resolution. mdpi.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a range of polarities. Detection is typically carried out using a UV detector, as phenolic compounds exhibit strong absorbance in the UV region.

Table 3: Illustrative HPLC Method for the Analysis of this compound

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,4 Dimethylphenol

Substitution Reactions at the Bromine Center

The reactivity of 3-bromo-2,4-dimethylphenol is significantly influenced by the interplay of its substituent groups: the hydroxyl, the bromine, and the two methyl groups. The bromine atom attached to the aromatic ring can participate in substitution reactions, although its reactivity is modulated by the electronic effects of the other substituents.

Kinetic and Thermodynamic Aspects of Substitution

Direct kinetic and thermodynamic data for nucleophilic substitution on this compound is not extensively documented in readily available literature. However, general principles of physical organic chemistry allow for a qualitative assessment.

Kinetics: The rate of a traditional SNAr reaction on this substrate would be exceedingly slow due to the electronic properties of the substituents. The electron-donating methyl and hydroxyl groups destabilize the transition state leading to the Meisenheimer complex, resulting in a high activation energy barrier. In contrast, the kinetics of metal-catalyzed cross-coupling reactions are complex and depend on the rates of several steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These rates are influenced by factors such as the choice of catalyst, ligands, solvent, and temperature. scirp.org

Oxidative Transformations of the Phenolic Moiety

The phenolic group of this compound is susceptible to oxidation, leading to a variety of products. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Formation of Quinones and Other Oxidized Derivatives

Oxidation of phenols is a common method for the synthesis of quinones. acs.orgpsu.edu For this compound, oxidation would likely target the phenolic ring. The reaction of 2,4-dimethylphenol (B51704) with bromine can yield 6-bromo-2,4-dimethylphenol, and further bromination under specific conditions can lead to dienone products. lookchem.com

The oxidation of substituted phenols can also lead to the formation of biphenols through oxidative coupling. For instance, the anodic homocoupling of 2,4-dimethylphenol is a known route to 3,3′,5,5′-Tetramethyl-2,2′-biphenol. researchgate.net It is plausible that this compound could undergo similar oxidative C-C coupling reactions, potentially forming brominated biphenol derivatives. The specific products would depend on the regioselectivity of the radical coupling process.

Common oxidizing agents and potential products are summarized below.

| Oxidizing Agent | Typical Conditions | Potential Product(s) |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous solution, buffer | Bromo-dimethyl-1,4-benzoquinone |

| Salcomine (in the presence of O₂) | Organic solvent (e.g., DMF) | Oxidative coupling products |

| Hypervalent Iodine Reagents (e.g., PIDA) | Methanol (B129727) | Quinone monoacetals swan.ac.uk |

| Iron(III) Chloride (FeCl₃) | Various solvents | Oxidative coupling products acs.org |

Electrochemical Oxidation Studies

Electrochemical methods provide a clean and controlled way to induce oxidative transformations. researchgate.net Studies on the anodic oxidation of 2,4-dimethylphenol have shown that it can lead to complex molecular scaffolds, including the formation of biphenols and spiropentacyclic structures. researchgate.netbeilstein-journals.org The process typically involves the initial one-electron oxidation of the phenol (B47542) to form a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other species in the medium. beilstein-journals.orgtrentu.ca

For this compound, a similar mechanism is expected. The electrochemical oxidation would generate a bromo-dimethylphenoxyl radical. The fate of this radical would determine the final product distribution.

| Parameter | Description |

| Electrode Material | Typically glassy carbon, platinum, or boron-doped diamond electrodes are used. beilstein-journals.orgtrentu.ca |

| Solvent/Electrolyte | Aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) with a supporting electrolyte (e.g., TBAP) are common. trentu.ca |

| Mechanism | Involves a one-electron oxidation to a phenoxyl radical, which can then dimerize (C-C or C-O coupling) or be further oxidized. beilstein-journals.orgtrentu.ca |

| Potential Products | Brominated biphenols, diphenoquinones, and potentially polymeric materials. researchgate.nettrentu.ca |

Reductive Pathways of this compound

The reduction of this compound can proceed via two main pathways: reduction of the bromine substituent (hydrodebromination) or reduction of the aromatic ring. The choice of reducing agent and reaction conditions determines which pathway is favored.

Reductive dehalogenation is a common transformation in organic synthesis. This can be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source (like H₂ gas or a transfer hydrogenation reagent) would be expected to cleave the C-Br bond, yielding 2,4-dimethylphenol.

Alternatively, more powerful reducing agents, such as lithium aluminum hydride or sodium in liquid ammonia (B1221849) (Birch reduction), could potentially reduce the aromatic ring itself, leading to cyclohexenol (B1201834) or cyclohexenone derivatives, though these reactions are less common for simple phenols compared to dehalogenation. Based on analogous compounds like 3-bromo-2,4-dimethylaniline, which can be reduced, similar pathways are plausible for the phenol derivative.

| Reducing System | Typical Conditions | Primary Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Solvent (e.g., Ethanol (B145695), Ethyl Acetate), room temp/pressure | 2,4-Dimethylphenol |

| Zinc dust / Acetic Acid | Reflux | 2,4-Dimethylphenol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Potentially ring reduction, but C-Br reduction is also possible. |

Debromination Reactions

The removal of the bromine atom from bromophenolic compounds is a significant transformation, often achieved under specific reductive conditions. While direct studies on this compound are not extensively detailed in the provided literature, the principles of debromination can be inferred from related compounds. For instance, selective debromination of bromophenols at ortho and para positions can be effectively carried out using reagents like tetramethylammonium (B1211777) iodide in trifluoromethanesulfonic acid. researchgate.net Another method involves heating with concentrated aqueous hydrogen iodide, which has been shown to successfully debrominate polybrominated dimethylphenols. researchgate.netrsc.org For example, heating 2,5,6-tribromo-3,4-dimethylphenol with concentrated aqueous hydrogen iodide results in the formation of 5-bromo-3,4-dimethylphenol. rsc.org Catalytic hydrogenation, typically with a palladium catalyst (H₂/Pd), is also a common method for hydrogenolysis of aryl halides.

These methods suggest that the bromine atom in this compound can be reductively cleaved, yielding 2,4-dimethylphenol. The choice of reagent can offer regioselectivity in more complex polyhalogenated phenols. researchgate.net

| Reaction Type | Reagent/Conditions | Product | Reference |

| Reductive Debromination | Tetramethylammonium iodide / Trifluoromethanesulfonic acid | 2,4-Dimethylphenol (inferred) | researchgate.net |

| Reductive Debromination | Concentrated aqueous hydrogen iodide, heat | 2,4-Dimethylphenol (inferred) | researchgate.netrsc.org |

| Catalytic Hydrogenolysis | H₂ / Palladium catalyst | 2,4-Dimethylphenol (inferred) |

Structural-Reactivity Relationships and Electronic Effects

The reactivity of the this compound ring in reactions such as electrophilic aromatic substitution is a direct consequence of the electronic and steric effects of its substituents.

Influence of Methyl Groups on Aromatic Ring Activation/Deactivation

The two methyl groups at positions 2 and 4 play a crucial role in the reactivity of the aromatic ring. As alkyl groups, they are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles compared to unsubstituted phenol. Therefore, the methyl groups are considered activating groups.

However, they also exert steric hindrance. The methyl group at the 2-position (ortho to the hydroxyl group) can sterically hinder the approach of reactants to the adjacent positions (position 3, which is brominated, and position 1, the hydroxyl group). vulcanchem.com Similarly, the methyl group at position 4 can influence the accessibility of the adjacent positions 3 and 5. This steric hindrance can affect regioselectivity in substitution reactions. vulcanchem.comsolubilityofthings.com

Directing Effects of the Bromine Atom and Hydroxyl Group

The directing effects of the hydroxyl and bromine groups are critical in predicting the outcome of further electrophilic substitutions on the this compound ring.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. In this compound, the positions ortho to the hydroxyl group are 2 and 6. Position 2 is already substituted with a methyl group. The para-position is position 4, also substituted with a methyl group. Thus, the -OH group strongly directs incoming electrophiles to position 6.

Bromine Atom (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The positions ortho to the bromine at position 3 are positions 2 and 4 (both substituted). The position para to the bromine is position 6. Therefore, the bromine atom also directs incoming electrophiles towards position 6.

Considering the combined effects of all substituents on the available positions (5 and 6):

Position 6: Is ortho to the strongly activating -OH group, para to the deactivating -Br director, and meta to the activating -CH₃ group at position 4. It experiences some steric hindrance from the adjacent methyl group at position 2.

Position 5: Is meta to the strongly activating -OH group, ortho to the activating -CH₃ group at position 4, and meta to the activating -CH₃ group at position 2.

Given that the ortho, para-directing influence of the hydroxyl group is dominant, electrophilic substitution on this compound is expected to occur predominantly at position 6.

Rearrangement Reactions and Dienone Intermediates in Bromophenol Chemistry

The bromination of phenols, particularly those with alkyl substituents, can proceed through complex pathways involving dienone intermediates, leading to products that might not be predicted by standard electrophilic substitution rules. cdnsciencepub.comrsc.org This often results in substitution meta to the powerful hydroxyl directing group. researchgate.netcdnsciencepub.com

Studies on related dimethylphenols, such as 2,4-dimethylphenol and 3,4-dimethylphenol (B119073), have shown that bromination can occur via ipso attack (attack at a position already carrying a substituent), forming a cyclohexadienone intermediate. cdnsciencepub.comrsc.org For instance, the bromination of 2,4-dimethylphenol can yield 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone. rsc.orgrsc.org These dienone intermediates are often unstable and can undergo rearrangement. rsc.org

One common rearrangement is a 1,2-shift of the bromine atom. cdnsciencepub.com For example, the bromination of p-cresol (B1678582) or 3,4-dimethylphenol in strongly acidic media like trifluoromethanesulfonic acid can lead to the formation of a 4-bromo-4-methylcyclohexa-2,5-dienone derivative. researchgate.netcdnsciencepub.com This intermediate can then rearrange through a 1,2-bromine shift to yield a 3-bromo-substituted phenol. cdnsciencepub.com Such dienone-phenol rearrangements provide a route to products with bromine meta to the hydroxyl group. rsc.orgrsc.org

While specific studies on the formation of dienone intermediates from this compound are not detailed, it is plausible that under certain brominating conditions (e.g., excess bromine, specific solvents), it could react at the 4-position, displacing the methyl group to form a dienone, or react at other positions leading to complex rearrangements.

| Phenol Substrate | Reaction Condition | Intermediate Type | Rearrangement Product | Reference |

| p-Cresol | Bromine in Triflic Acid | 4-Bromo-4-methylcyclohexa-2,5-dienone | 3-Bromo-p-cresol | researchgate.netcdnsciencepub.com |

| 3,4-Dimethylphenol | Bromine in Triflic Acid | Bromodienone | 5-Bromo-3,4-dimethylphenol | researchgate.netcdnsciencepub.com |

| 2,4-Dimethylphenol | Bromine in Acetic Acid | 4,6-Dibromo-2,4-dimethylcyclohexa-2,5-dienone | 6-Bromo-4-bromomethyl-2-methylphenol | rsc.orgrsc.org |

Catalytic Transformations Involving this compound

The presence of a bromine atom makes this compound a suitable substrate for various catalytic cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom can act as a leaving group in these transformations. vulcanchem.com

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound (or a protected derivative) with a boronic acid or ester to form a new C-C bond, yielding a more complex biaryl structure.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple this compound with an amine to form a new C-N bond, producing an N-aryl derivative. vulcanchem.com

These reactions highlight the utility of this compound as a building block in organic synthesis. chemicalbook.com Furthermore, catalytic methods are employed in the synthesis of related phenolic compounds. For instance, the synthesis of bisphenolic antioxidants can be achieved via the catalytic reaction of 2,4-dimethylphenol with aldehydes. rsc.org Another example is the use of homogeneous catalysts in the preparation of 3,5-dimethylphenol (B42653) from isophorone. google.com

Polymerization and Copolymerization Studies (e.g., Poly(phenylene oxide) Synthesis)

There is no available research detailing the use of this compound as a monomer in polymerization or copolymerization reactions for the synthesis of poly(phenylene oxide) or other polymers. Studies on related compounds, such as the oxidative coupling of 2,6-dimethylphenol (B121312) and the phase-transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol (B182379), form the basis of PPO synthesis. uc.edudntb.gov.ua However, the specific reactivity of the 3-bromo-2,4-dimethyl isomer in these types of reactions has not been reported.

Radical Polymerization Mechanisms

No studies were found that investigate the radical polymerization mechanisms involving this compound. Research in this area has focused on other brominated phenols, for instance, the cobalt-mediated radical polymerization of 4-bromo-2,6-dimethylphenol. researchgate.netacs.org These studies propose mechanisms involving the formation of phenoxy radicals and their subsequent propagation, but no such mechanistic analysis is available for this compound.

Other Catalytic Applications in Organic Synthesis

There is a lack of information in the scientific literature regarding the use of this compound in other catalytic applications within organic synthesis. While brominated phenols can be important precursors and building blocks in various organic reactions, specific catalytic roles or applications for this particular compound have not been documented in the available resources. sci-hub.sersc.org

Spectroscopic and Crystallographic Characterization of 3 Bromo 2,4 Dimethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Bromo-2,4-dimethylphenol, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms, respectively. While specific spectral data for this compound is not widely published, analysis can be performed based on established chemical shift principles and comparison with closely related isomers, such as 6-Bromo-3,4-dimethylphenol. cdnsciencepub.com

¹H NMR for Proton Assignment and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the two remaining aromatic protons, and the two methyl groups.

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm, the chemical shift of which is dependent on solvent and concentration.

Aromatic Protons (Ar-H): The two protons on the aromatic ring at positions 5 and 6 would appear as two distinct signals, likely doublets due to coupling with each other. The proton at C-5 is expected to resonate further downfield than the proton at C-6 due to the electronic environment.

Methyl Protons (-CH₃): Two sharp singlets are expected for the non-equivalent methyl groups at positions C-2 and C-4.

For comparison, the ¹H NMR spectral data for the related isomer, 6-Bromo-3,4-dimethylphenol, shows signals at δ 2.14 (s, 3-CH₃ and 4-CH₃), 5.21 (s, OH), 6.79 (s, 2-H), and 7.17 (s, 5-H) ppm. cdnsciencepub.com The singlets for the aromatic protons in this isomer are due to the lack of adjacent protons for coupling.

Table 1: Predicted and Comparative ¹H NMR Chemical Shifts (ppm)

| Proton Assignment (this compound) | Predicted Chemical Shift (δ ppm) | Signal Multiplicity | Comparative Data: 6-Bromo-3,4-dimethylphenol cdnsciencepub.com |

|---|---|---|---|

| -OH | ~4.5-5.5 | Broad Singlet (s) | 5.21 (s) |

| Aromatic H-5 | ~7.1-7.3 | Doublet (d) | 7.17 (s, 5-H) |

| Aromatic H-6 | ~6.8-7.0 | Doublet (d) | 6.79 (s, 2-H) |

| 2-CH₃ | ~2.3 | Singlet (s) | 2.14 (s) |

¹³C NMR for Carbon Skeleton Elucidation

C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing in the δ 150-155 ppm range.

C-3 (C-Br): The direct attachment of the electronegative bromine atom causes a downfield shift, but this effect is less pronounced than that of the hydroxyl group. This signal is expected around δ 115-125 ppm.

Aromatic Carbons (C-2, C-4, C-5, C-6): The remaining four carbons of the benzene (B151609) ring will have shifts determined by their position relative to the substituents.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

Analysis of the isomer 6-Bromo-3,4-dimethylphenol provides valuable comparative data, with observed ¹³C NMR shifts at δ 18.6 (3-CH₃), 19.5 (4-CH₃), 106.5 (C-6), 117.1 (C-2), 130.2 (C-4), 132.7 (C-5), 137.8 (C-3), and 150.0 (C-1) ppm. cdnsciencepub.com

Table 2: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment (this compound) | Predicted Chemical Shift (δ ppm) | Comparative Data: 6-Bromo-3,4-dimethylphenol cdnsciencepub.com |

|---|---|---|

| C-1 | ~150-153 | 150.0 |

| C-2 | ~125-130 | 117.1 |

| C-3 | ~115-125 | 137.8 |

| C-4 | ~130-135 | 130.2 |

| C-5 | ~130-133 | 132.7 |

| C-6 | ~115-120 | 106.5 |

| 2-CH₃ | ~15-20 | 18.6 (3-CH₃) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation of the molecule. The molecular formula of this compound is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol . cymitquimica.combalmxy.com

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope (m/z 200) and the other two mass units higher for the ⁸¹Br isotope (m/z 202).

The fragmentation pattern is expected to involve the loss of common functional groups and stable fragments. Typical fragmentation pathways for phenols and alkyl-substituted aromatic compounds include:

Loss of a methyl radical (-CH₃): Resulting in a fragment ion peak at [M-15]⁺.

Loss of a bromine radical (-Br): A significant fragmentation leading to a peak at [M-79/81]⁺ (m/z 121).

Loss of HBr: Resulting in a fragment at [M-80/82]⁺.

Loss of carbon monoxide (-CO): Following initial fragmentation, a peak at [M-CH₃-CO]⁺ might be observed.

While a specific spectrum for this compound is not available, the mass spectrum of the related compound 2,5,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone showed major fragmentation peaks corresponding to the loss of HBr and Br₂. rsc.org

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Description |

|---|---|---|

| 200/202 | [M]⁺ | Molecular ion peak pair (due to ⁷⁹Br/⁸¹Br isotopes) |

| 185/187 | [M-CH₃]⁺ | Loss of a methyl group |

| 121 | [M-Br]⁺ | Loss of a bromine radical |

Vibrational Spectroscopy (IR and Raman) and Normal Coordinate Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to its functional groups. The spectra are expected to show characteristic bands for the O-H, C-H, C=C, C-O, and C-Br bonds.

O-H Stretching: A strong, broad absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic ring.

C-O Stretching: A strong band in the IR spectrum is expected around 1200-1260 cm⁻¹ for the aryl C-O bond.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500-600 cm⁻¹.

Normal coordinate analysis, a computational method, can be used to assign the observed vibrational frequencies to specific molecular motions. Such analyses have been performed on many phenol (B47542) derivatives, aiding in the detailed interpretation of their IR and Raman spectra. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Stretching | -OH | 3200-3600 | Strong, Broad (IR) |

| Stretching | Aromatic C-H | 3000-3100 | Medium (IR, Raman) |

| Stretching | Aliphatic C-H | 2850-2960 | Medium (IR, Raman) |

| Stretching | Aromatic C=C | 1450-1600 | Medium-Strong (IR, Raman) |

| Stretching | C-O | 1200-1260 | Strong (IR) |

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Conformational Analysis

As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. However, based on the known structures of other phenol and xylenol derivatives, a prediction of its molecular geometry can be made. researchgate.net

The molecule consists of a planar benzene ring. The C-O-H angle of the phenol group would be approximately 109°. The C-C-Br bond angle would be around 120°, consistent with an sp² hybridized carbon on an aromatic ring. The methyl groups and the bromine atom will cause some steric strain, which may lead to minor deviations from ideal planar geometry, such as slight out-of-plane bending of the substituents.

Conformational analysis would primarily concern the orientation of the hydroxyl proton. In the solid state, extensive intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule is expected, playing a crucial role in the crystal packing arrangement. The study of related structures, like derivatives of 2,6-dimethylbromobenzene, shows how different functional groups influence the crystal packing and the formation of hydrogen bonds.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π)

No crystal structure data for this compound is available. Therefore, an analysis of the intermolecular interactions within its crystal lattice cannot be conducted.

Hirshfeld Surface Analysis and Fingerprint Plots

A Hirshfeld surface analysis is contingent on the availability of a solved crystal structure. As no such data exists for this compound, this analysis and the generation of corresponding fingerprint plots are not possible.

Computational and Theoretical Investigations of 3 Bromo 2,4 Dimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of phenolic compounds. For the complete series of bromophenols, DFT calculations have been shown to accurately model molecular structures and properties, which are heavily influenced by factors like intramolecular hydrogen bonding, the steric and inductive effects of bromine substituents, and other electrostatic interactions. nih.gov

Density Functional Theory (DFT) is a preferred method for investigating the electronic structure of substituted phenols due to its balance of accuracy and computational cost. imist.ma Studies on similar halogenated phenols typically employ the B3LYP functional with a comprehensive basis set such as 6-311G++(d,p) or 6-311G(d,p) to optimize molecular geometry and calculate electronic properties. nih.govimist.marsc.org

Table 1: Predicted Global Reactivity Descriptors for 3-Bromo-2,4-dimethylphenol Calculated based on methodologies for similar halogenated phenols.

| Descriptor | Symbol | Predicted Value (eV) | Significance |

| Ionization Potential | I | ~6.5 - 6.7 | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A | ~1.5 - 1.7 | Energy released when an electron is added; relates to ability to act as an oxidizing agent. |

| Chemical Hardness | η | ~2.4 - 2.6 | Resistance to change in electron distribution; a measure of stability. |

| Electronegativity | χ | ~4.0 - 4.2 | The power to attract electrons in a covalent bond. |

| Electrophilicity Index | ω | ~1.1 - 1.3 | A measure of the ability to accept electrons; predicts reactivity with nucleophiles. |

Source: Methodologies and comparative data from references imist.marsc.orgnih.gov.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the electron density distribution around a molecule and predicting its reactive behavior. uni-muenchen.de The MEP illustrates the electrostatic potential on a constant electron density surface, where different colors represent varying charge potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. uni-muenchen.dewolfram.com

For this compound, the MEP map would be expected to show:

High Negative Potential: A significant region of negative potential located around the oxygen atom of the hydroxyl group, identifying it as the primary site for hydrogen bonding and interaction with electrophiles. uni-muenchen.dewalisongo.ac.id

High Positive Potential: A strongly positive region on the hydrogen atom of the hydroxyl group, making it the primary hydrogen bond donor site.

Aromatic Ring: The electron density of the benzene (B151609) ring is modulated by the substituents. The electron-donating methyl groups increase the electron density (more negative potential) at the ortho and para positions relative to them, while the electron-withdrawing bromine atom decreases it. These features dictate the regioselectivity of electrophilic aromatic substitution reactions.

By analyzing the MEP, one can predict that electrophiles will preferentially attack the oxygen atom or the activated positions on the aromatic ring, whereas nucleophiles would be attracted to the hydroxyl hydrogen. imist.mawalisongo.ac.id

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. rsc.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, theoretical calculations would likely show the HOMO distributed primarily over the electron-rich phenol (B47542) ring and the oxygen atom. The LUMO is expected to be localized over the aromatic ring system. DFT calculations using the B3LYP/6-311(d,p) level of theory have been used to determine these energies for a range of bromophenols and chlorophenols, allowing for a reliable estimation for the title compound. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Calculated based on methodologies for similar halogenated phenols.

| Parameter | Symbol | Predicted Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -6.5 to -6.7 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -0.5 to -0.7 |

| HOMO-LUMO Energy Gap | ΔE | 5.8 to 6.2 |

Source: Methodologies and comparative data from reference rsc.org.

Mapping of Electron Density and Prediction of Reactive Sites

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling techniques are used to explore the dynamic behavior of this compound, including its conformational preferences and how it interacts with other molecules.

While the aromatic ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the hydroxyl (-OH) group around the C-O bond. Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. acs.org

This process generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. For this compound, two primary planar conformers are expected:

A conformer where the O-H bond is oriented away from the adjacent methyl group at position 2 (anti-conformer).

A conformer where the O-H bond is oriented towards the methyl group at position 2 (syn-conformer).

The anti-conformer is predicted to be the global energy minimum due to reduced steric hindrance between the hydroxyl hydrogen and the hydrogen atoms of the adjacent methyl group. The energy difference between these conformers and the rotational energy barrier can be precisely calculated using DFT. acs.org

The way this compound molecules interact with each other in the solid state or in solution is governed by a variety of non-covalent interactions. researchgate.netacs.org Computational modeling is essential for identifying and quantifying these forces, which dictate the compound's crystal packing and physical properties. researchgate.net

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of another (O-H···O), leading to the formation of chains or dimers in the crystal lattice. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, participating in weak electrostatic interactions with nucleophilic atoms like oxygen (C-Br···O) or another bromine atom (C-Br···Br). researchgate.netacs.org

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability through dispersion forces. These interactions can be parallel or offset. asianpubs.org

Conformational Analysis and Potential Energy Surfaces

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or property-based descriptors of a molecule with a specific property of interest. These models are invaluable for predicting the characteristics of compounds without the need for extensive experimental measurement.

For classes of compounds like substituted phenols, QSPR models are frequently developed to predict properties crucial for environmental science and pharmacology, such as toxicity, bioavailability, and water solubility. researchgate.netnih.gov The fundamental principle involves calculating a set of molecular descriptors that encode information about the molecule's size, shape, and electronic features. These descriptors are then used to build a mathematical model that can predict a target property.

While specific, published QSPR models developed exclusively for this compound are not readily found in the literature, the methodologies are well-established for the broader class of brominated and substituted phenols. oup.com A QSPR study for this compound would involve calculating descriptors like those listed in the table below. These descriptors would then be correlated with experimental data to predict various endpoints. For instance, the acidity (pKa) of substituted phenols has been successfully modeled using partial atomic charges as descriptors. xray.czacs.org Similarly, properties like the octanol-water partition coefficient (logP) and bond dissociation energy (BDE) are critical for predicting a compound's environmental fate and antioxidant potential, respectively, and are often the subject of QSPR studies. researchgate.net A simple QSPR model has been used to examine the data consistency of water solubility (Sw) and the octanol/water partition coefficient (Kow) for brominated phenols using molar volume as a descriptor. oup.com

Table 1: Common Molecular Descriptors in QSPR Models for Phenolic Compounds

| Descriptor Category | Specific Descriptor Examples | Predicted Property |

| Constitutional | Molecular Weight, Atom Counts | General physical properties |

| Topological | Connectivity Indices | Solubility, Boiling Point |

| Geometric | Molar Volume, Surface Area | Water Solubility, Partitioning Behavior oup.com |

| Electronic | Partial Atomic Charges, Dipole Moment | Acidity (pKa), Reactivity xray.czacs.org |

| Quantum-Chemical | HOMO/LUMO Energies, Bond Dissociation Energy | Toxicity, Antioxidant Activity researchgate.net |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Toxicity researchgate.net |

These models are powerful predictive tools, but their accuracy is highly dependent on the quality and diversity of the training data and the choice of molecular descriptors. acs.org

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in the analysis and interpretation of experimental spectra. Density Functional Theory (DFT) is a particularly robust method for predicting the spectroscopic parameters of organic molecules. ijaemr.com By calculating the electronic structure and vibrational modes of a molecule, researchers can generate theoretical spectra (IR, Raman, NMR) that can be compared with experimental results to confirm structural assignments.

For halogenated phenols, DFT calculations, often using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), have shown excellent agreement with experimental data. acs.orgresearchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.govacs.org

While a dedicated computational study for the spectra of this compound is not available in the cited literature, the methodology is well-illustrated by studies on closely related molecules. For example, a detailed vibrational analysis of 3-Bromophenol demonstrates the accuracy of this approach. nih.gov The calculated frequencies are typically scaled by a small factor to correct for anharmonicity and other systematic errors, leading to a precise match with observed spectral bands. nih.gov This process allows for the unambiguous assignment of complex vibrational modes. The prediction of NMR spectra, though more computationally intensive, also relies on DFT to calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. nih.govnih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 3-Bromophenol This table uses data for 3-Bromophenol to demonstrate the typical methodology and accuracy of DFT calculations in predicting spectroscopic parameters. Data sourced from Mahadevan et al. (2011). nih.gov

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311G(d,p)) Scaled |

| O-H Stretch | 3625 | 3630 | 3628 |

| C-H Stretch | 3072 | 3070 | 3071 |

| C-C Stretch | 1590 | 1592 | 1590 |

| O-H In-plane bend | 1355 | - | 1354 |

| C-O Stretch | 1230 | 1232 | 1231 |

| C-Br Stretch | 665 | 668 | 667 |

| C-C-C In-plane bend | 440 | 442 | 440 |

Theoretical Insights into Halogen Bonding and other Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecular systems, from crystal packing to biological recognition. rsc.orgacs.org this compound possesses several functional groups capable of engaging in a variety of NCIs. Computational methods are essential for visualizing and quantifying these weak, yet significant, forces.

The most notable NCI involving this compound is halogen bonding . This occurs because the bromine atom has a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of its surface, directly opposite the C-Br covalent bond. researchgate.net This electropositive region can interact favorably with a Lewis base or nucleophile, such as the lone pair of an oxygen or nitrogen atom. researchgate.netnih.gov Theoretical studies use methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to analyze the electron density and identify these bonding interactions. acs.orgbohrium.comresearchgate.net DFT functionals with a high degree of exact exchange, such as M06-2X, are often well-suited for accurately modeling halogen bonds. nih.gov

Beyond halogen bonding, the molecule can also participate in:

Hydrogen Bonding: The phenolic -OH group is a classic hydrogen bond donor, capable of forming strong interactions with suitable acceptor atoms.

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking with other aromatic systems or C-H•••π interactions.

Table 3: Potential Non-Covalent Interactions in this compound and Methods for Their Study

| Type of Interaction | Donor Group/Atom | Acceptor Group/Atom | Primary Computational Method |

| Halogen Bond | C-Br (σ-hole) | Lewis Base (e.g., O, N) | Molecular Electrostatic Potential (MEP), QTAIM, NCI Plot acs.orgnih.gov |

| Hydrogen Bond | O-H | Lewis Base (e.g., O, N) | Geometry Optimization, NBO Analysis, QTAIM rsc.org |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Hirshfeld Surface Analysis, Energy Frameworks bohrium.comresearchgate.net |

| C-H•••π Interaction | C-H (from methyl or ring) | Aromatic Ring (π-system) | NCI Plot, Hirshfeld Surface Analysis bohrium.com |

| Dispersion Forces | Entire Molecule | Entire Molecule | Symmetry-Adapted Perturbation Theory (SAPT), DFT-D acs.org |

These theoretical investigations provide a detailed picture of the molecular properties and interaction landscape of this compound, guiding further experimental work and application.

Biological Activities and Mechanistic Understanding of 3 Bromo 2,4 Dimethylphenol

In Vitro Antimicrobial Properties

Brominated phenols, a class to which 3-Bromo-2,4-dimethylphenol belongs, are recognized for their significant antimicrobial effects. mdpi.comtandfonline.com These compounds are found abundantly in marine environments, particularly in marine algae, and have been investigated for their potential as lead compounds in the development of new antimicrobial drugs. mdpi.com

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in the available literature, studies on closely related brominated phenols demonstrate potent antibacterial action. For instance, the structurally similar compound 2-Bromo-4-chloro-3,5-dimethylphenol shows significant activity against Gram-positive bacteria like Staphylococcus aureus with a MIC of 8 µg/mL. vulcanchem.com Derivatives of 2,4-dimethylphenol (B51704) have also been synthesized and show moderate to good antibacterial properties against various bacterial strains. researchgate.net Another related compound, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, displayed antibacterial activity against Staphylococcus epidermidis with a MIC of 16 µg/mL. researchgate.net The antibacterial efficacy of bromophenols is often attributed to their ability to disrupt intermolecular interactions within bacterial structures. proquest.com One study on the bromophenol methylrhodomelol indicated it exerts a bacteriostatic effect against Pseudomonas aeruginosa and appears to interfere with the bacterium's carbon and energy metabolism. nih.gov

Table 1: Antibacterial Activity of Structurally Related Bromophenols

| Compound | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Bromo-4-chloro-3,5-dimethylphenol | Staphylococcus aureus | 8 | vulcanchem.com |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | researchgate.net |

| 2-Bromo-4-chloro-3,5-dimethylphenol | Escherichia coli | 32 | vulcanchem.com |

Note: This table presents data for compounds structurally related to this compound to provide context for the potential activity of this class of molecules.

Antifungal Activity

The antifungal potential of brominated phenols is a significant area of research. mdpi.com Studies on various bromophenol derivatives have shown them to be promising candidates for antifungal agents. mdpi.com For example, 2-Bromo-4-chloro-3,5-dimethylphenol is effective against the fungus Candida albicans, exhibiting a MIC value of 16 µg/mL. vulcanchem.com Other research has identified that certain brominated aromatic compounds, such as 3-bromo- (B131339) and 2,4-dichlorobenzoates, have potent antifungal activity against Cryptococcus neoformans with MIC values as low as 16 μg/ml. scite.ai The mechanism of this antifungal action is thought to involve the inhibition of key fungal enzymes, such as isocitrate lyase (ICL), which is crucial for the glyoxylate (B1226380) cycle, a pathway highly active during plant infection by fungi like Magnaporthe grisea. mdpi.com

Table 2: Antifungal Activity of Structurally Related Bromophenols

| Compound | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Bromo-4-chloro-3,5-dimethylphenol | Candida albicans | 16 | vulcanchem.com |

| 3-Bromobenzoate Derivative | Cryptococcus neoformans | 16 | scite.ai |

| 2,4-Dichlorobenzoate Derivative | Cryptococcus neoformans | 16 | scite.ai |

Note: This table presents data for compounds structurally related to this compound to provide context for the potential activity of this class of molecules.

Enzyme Inhibition Studies

The biological effects of this compound and related compounds are closely linked to their ability to inhibit specific enzymes. tandfonline.comtandfonline.com

Inhibition of Carbonic Anhydrase Isoenzymes

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a critical role in processes like pH regulation. tandfonline.comtandfonline.com Phenolic compounds, including bromophenols, are recognized as effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.comtandfonline.com Research on a variety of synthesized bromophenols has demonstrated significant inhibitory activity against these enzymes. tandfonline.comnih.govresearchgate.net For instance, a study on brominated diphenylmethanone derivatives showed inhibitory effects on hCA I and hCA II at micromolar levels, with the best inhibitors having IC₅₀ values of 3.48 µM and 1.33 µM, respectively. researchgate.net Another study on a series of synthesized bromophenols reported IC₅₀ values against hCA II ranging from 0.7 to 372 μM. nih.gov While specific IC₅₀ values for this compound are not detailed in these studies, the consistent activity across a range of bromophenols suggests its potential as a carbonic anhydrase inhibitor.

Table 3: Carbonic Anhydrase Inhibition by Structurally Related Bromophenols

| Compound Class/Derivative | Isoenzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Brominated Diphenylmethanone (Best Inhibitor) | hCA I | 3.48 | researchgate.net |

| Brominated Diphenylmethanone (Best Inhibitor) | hCA II | 1.33 | researchgate.net |

| (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone Derivative (cpd. 14) | hCA I | 3.22 | tandfonline.comtandfonline.com |

| (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone Derivative (cpd. 13) | hCA II | 18.52 | tandfonline.com |

Note: This table shows inhibition data for various bromophenol derivatives against human carbonic anhydrase isoenzymes I and II.

Exploration of Other Enzyme Targets and Inhibition Mechanisms

Beyond carbonic anhydrase, bromophenols may target other microbial enzymes. One proposed mechanism for the antimicrobial action of compounds like 2-Bromo-4-chloro-3,5-dimethylphenol is the disruption of the microbial electron transport chain through binding to cytochrome P450 enzymes. vulcanchem.com The inhibition of isocitrate lyase in fungi represents another key enzymatic target. mdpi.com The structure-activity relationship studies indicate that the diphenylmethane (B89790) skeleton and the bromine substituents are essential for this ICL inhibition, with activity increasing with the number of bromine atoms. mdpi.com

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for bromophenols is multifaceted. For their antimicrobial properties, a key mechanism involves the disruption of microbial membranes. vulcanchem.com The hydrophobic nature of these compounds allows them to interact with the lipid bilayers of cell membranes, which increases membrane permeability and leads to cell disruption. vulcanchem.com

In the context of enzyme inhibition, the mechanism often involves the interaction of the phenol's hydroxyl group and bromine substituents with the enzyme's active site. For carbonic anhydrase, phenols are thought to bind to the zinc ion that is critical for the enzyme's catalytic activity. tandfonline.com The reaction of bromine with phenols is a form of electrophilic substitution, where the hydroxyl group activates the benzene (B151609) ring, making it more susceptible to attack by electrophiles like bromine. savemyexams.comyoutube.com The process can be subject to general base catalysis, where a base assists in removing the phenolic proton concurrently with the electrophilic attack by bromine. cdnsciencepub.com This interaction is fundamental to how these inhibitors function at a molecular level.

Applications of 3 Bromo 2,4 Dimethylphenol in Chemical Sciences and Engineering

Intermediate in Complex Organic Synthesis

The chemical architecture of 3-Bromo-2,4-dimethylphenol makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of the electrophilic bromine atom and the nucleophilic hydroxyl group allows for sequential, regioselective reactions, making it a useful starting point for creating elaborate chemical structures. biosynth.com It is utilized as an organic synthesis intermediate for the preparation of other phenolic derivatives and potential activity inhibitors. chemicalbook.comchemicalbook.com The strategic placement of the bromo and methyl substituents on the phenol (B47542) backbone enables chemists to control reactivity and regioselectivity in subsequent transformations. smolecule.com

For instance, the bromination of the related compound 3,4-dimethylphenol (B119073) can yield 6-bromo-3,4-dimethylphenol, demonstrating how the substitution pattern influences the position of further functionalization. sigmaaldrich.com Similarly, the inherent reactivity of this compound allows it to serve as a foundational component for building larger, multi-functional compounds.

Reagent in Diverse Chemical Reactions

This compound can participate in a variety of chemical reactions, making it a useful reagent for chemical transformations. The reactivity is primarily centered around the aromatic ring, the bromine substituent, and the phenolic hydroxyl group.

Key reactions involving this compound include:

Substitution Reactions : The bromine atom on the aromatic ring can be replaced by various nucleophiles under appropriate conditions. smolecule.com

Coupling Reactions : It can participate in coupling reactions, often catalyzed by transition metals, to form new carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular structures. smolecule.com

Oxidation and Reduction : The phenolic ring can be subject to oxidation or reduction, yielding different derivatives. smolecule.com

The bromination of its isomer, 2,4-dimethylphenol (B51704), has been studied extensively, showing that the first reaction product is typically 6-bromo-2,4-dimethylphenol. rsc.orgrsc.org Further bromination can lead to a variety of products depending on the reaction conditions, including dibrominated phenols or cyclohexadienones. rsc.orgrsc.org This illustrates the diverse reactivity of the brominated dimethylphenol scaffold.

| Reaction Type | Description | Potential Reagents |

|---|---|---|

| Nucleophilic Aromatic Substitution | Replacement of the bromine atom with a nucleophile. | Amines, Thiols, Alkoxides smolecule.com |

| Oxidation | Oxidation of the ether linkage if the hydroxyl group is derivatized. | Potassium permanganate, Chromium trioxide |

| Reduction | Reduction of the bromine atom to a hydrogen atom. | Lithium aluminum hydride, Sodium borohydride (B1222165) |

| Coupling Reactions | Formation of new C-C bonds. | Palladium catalysts with appropriate coupling partners orgsyn.org |

Materials Science and Polymer Chemistry

In the industrial sector, this compound is utilized as a precursor in the production of specialty chemicals, dyes, and polymers. The reactivity of the compound allows it to be incorporated into larger structures that have specific, desirable properties for various material applications.

One significant application is in the synthesis of azo dyes. Research has shown that the parent compound, 2,4-dimethylphenol, can be coupled with diazonium salts to form vividly colored azo compounds. researchgate.netijsr.netresearchgate.net This process involves diazotizing an aromatic amine, such as 4-aminoantipyrine, and then reacting it with 2,4-dimethylphenol in an alkaline solution to produce the final dye. researchgate.netijsr.net The resulting azo dyes can be used for dyeing textiles like cotton fabric. ijsr.netresearchgate.net The presence of the bromo-substituent in this compound can be used to modify the properties of the resulting dyes, such as their color, fastness, and affinity for certain fibers.

| Component | Role | Example Compound |

|---|---|---|

| Diazo Component | Source of the diazonium ion | 4-aminoantipyrine |

| Coupling Component | Reacts with the diazonium ion | 2,4-dimethylphenol |

| Solvent/Medium | To facilitate the reaction | Ethanol (B145695), Water, NaOH solution |

Research into the polymerization of the related isomer, 4-bromo-2,6-dimethylphenol (B182379) (BDMP), highlights the potential of brominated dimethylphenols in advanced polymer chemistry. researchgate.netsid.ir BDMP has been successfully used to synthesize poly(phenylene oxide) (PPO), a high-performance thermoplastic known for its thermal stability. researchgate.netkpi.ua

Cobalt-mediated radical polymerization (CMRP) of BDMP has been employed to create well-defined homopolymers and to initiate the copolymerization with other monomers like poly(dimethyl siloxane) (PDMS), styrene, and methyl methacrylate. researchgate.netsid.ir This controlled polymerization technique allows for the synthesis of novel, thermally stable block copolymers with a narrow molecular weight distribution. researchgate.netsid.ir The creation of such block copolymers is considered a crucial step in preparing advanced materials with a wide range of chemical compositions and structures, including rotaxanes, which are mechanically interlocked molecular architectures. researchgate.netsid.ir The resulting block copolymers are noted for their potential use in membranes, sensors, and foams. sid.ir

| Parameter | Details |

|---|---|

| Monomer | 4-bromo-2,6-dimethylphenol (BDMP) |

| Catalyst System | Cobalt acetoacetonate (Co(acac)2) with dimethylformamide (DMF) ligand |

| Initiator | Benzoyl peroxide (BPO) |

| Resulting Homopolymer | Poly(phenylene oxide) (PPO) |

| Synthesized Copolymers | Block copolymers with poly(dimethyl siloxane) (PDMS), styrene, methyl methacrylate |

| Key Properties | High thermal stability, narrow molecular weight distribution (PDI ≈ 1.28) |

| Potential Applications | Thermally stable block copolymers, rotaxanes, membranes, foams |

Environmental Behavior and Degradation Pathways of 3 Bromo 2,4 Dimethylphenol

Biodegradation Studies and Half-Life Determination

Specific biodegradation data for 3-Bromo-2,4-dimethylphenol is limited. However, studies on the parent compound, 2,4-dimethylphenol (B51704), and other brominated phenols provide significant insights. In general, brominated phenols are not readily biodegradable and tend to persist in the environment. who.int The introduction of a bromine atom to the phenolic ring typically increases the compound's recalcitrance to microbial degradation compared to the non-halogenated parent compound.

Biodegradation Half-Life of Related Compounds

| Compound | Medium | Half-Life | Source |

|---|---|---|---|

| 2,4-Dimethylphenol | Texas Soil | 1.5 days | acs.org |

| 2,4-Dimethylphenol | Mississippi Soil | 3.5 days | acs.org |

| Brominated Phenols (general) | General Environment | Generally persistent | who.int |

Photolytic Degradation Mechanisms

Photolytic degradation is a significant environmental pathway for brominated phenols. acs.org The process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of the carbon-bromine (C-Br) bond. acs.orgnih.gov For brominated phenols, this photo-induced debromination often follows a radical mechanism. acs.org

Theoretical studies and experimental data for other brominated phenols suggest that the photodecomposition process for this compound would involve the homolytic fission of the C-Br bond to form a phenyl radical and a bromine radical. nih.govmurdoch.edu.au The position of the bromine atom influences the photoreactivity. ua.es Higher brominated phenols tend to photodecompose more readily than those with fewer bromine atoms. murdoch.edu.auua.es The resulting radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or reaction with oxygen, leading to the formation of hydroxylated and other degradation products.

Oxidative Degradation Processes

Oxidative processes, particularly in the presence of naturally occurring oxidants like manganese oxides, can contribute to the degradation of this compound. acs.orgnih.govnih.gov The oxidation of bromophenols can proceed via a one-electron oxidation mechanism to generate bromophenoxyl radicals. acs.orgnih.gov

A significant finding from studies on related compounds like 2,4-dibromophenol (B41371) is that these radicals can couple to form brominated dimeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgnih.govacs.org This suggests a potential pathway where this compound could be transformed into more complex and potentially more persistent and toxic brominated compounds in the environment. nih.govacs.org

Computational Predictions of Environmental Fate

Computational chemistry offers powerful tools for predicting the environmental behavior of chemicals when experimental data is scarce. ecetoc.org Methods like Quantitative Structure-Property Relationship (QSPR) models and molecular docking provide valuable insights into the fate of this compound. tandfonline.comepa.govtandfonline.com